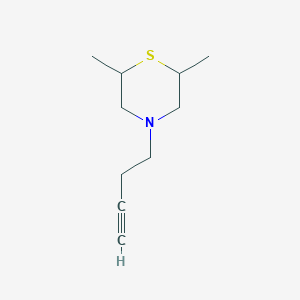
4,7-Dimethoxy-5-formylindan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dimethoxy-5-formylindan, commonly known as 5-Formyl-DMF, is a chemical compound that has gained significant attention in scientific research. It belongs to the family of indanone derivatives and has a unique molecular structure that makes it an interesting subject of study. In
Scientific Research Applications
Synthesis of Coenzyme Q Analogues
4,7-Dimethoxy-5-formylindan: serves as an intermediate in the synthesis of methoxy-analogues of coenzymes Q. These analogues are significant due to their potential antitumor properties, particularly in inhibiting the metastasis of various cancers such as breast, skin (melanoma), and ovarian cancer in animal models . The compound’s ability to undergo formylation makes it a valuable precursor in the synthesis of these bioactive molecules.
Antiinflammatory Activity
Derivatives of 4,7-Dimethoxy-5-formylindan have been isolated from plants like Cyathostemma argenteum and have shown significant antiinflammatory activity. These compounds, particularly dihydrochalcones, have been tested and displayed inhibitory activity on edema formation, comparable to known antiinflammatory drugs . This suggests potential applications in developing new antiinflammatory treatments.
Anticancer Research
The compound’s derivatives have been part of studies focusing on their efficacy against cancer. For instance, the methanolic extract from root and stem bark of plants producing similar compounds has been effective against breast cancer. This points to a possible role of 4,7-Dimethoxy-5-formylindan in cancer research, especially in the search for novel anticancer agents .
Chemical Research and Development
This compound is available for purchase for research and development purposes, indicating its use in various chemical syntheses and studies. Researchers can utilize 4,7-Dimethoxy-5-formylindan to develop new synthetic methodologies or to produce other compounds with potential industrial applications.
Safety and Hazards
The safety data sheet for a related compound, 4,7-Dimethoxy-1,10-phenanthroline, indicates that it is harmful if swallowed, causes serious eye damage, and is very toxic to aquatic life . It is recommended to avoid ingestion and inhalation, avoid release to the environment, and wear personal protective equipment/face protection .
properties
IUPAC Name |
4,7-dimethoxy-2,3-dihydro-1H-indene-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-14-11-6-8(7-13)12(15-2)10-5-3-4-9(10)11/h6-7H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXQUDKLQGJXAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CCCC2=C(C(=C1)C=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

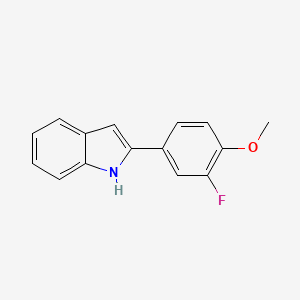
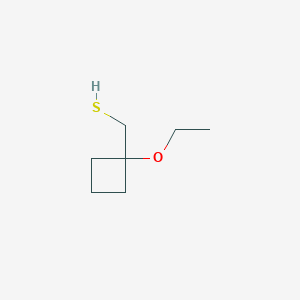

![N-(6-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2593378.png)
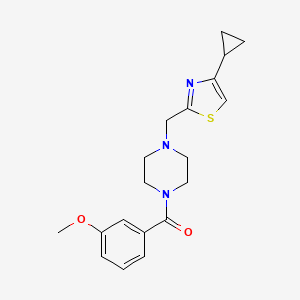

![3-(2,4-dimethylphenyl)-3-hydroxy-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2593381.png)
![N-(4-bromophenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2593382.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2593386.png)
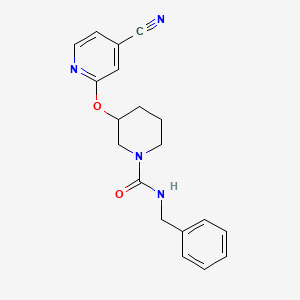
![4-tert-butyl-N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2593390.png)
